molecular formula C35H60N7O18P3S B221184 3-Oxotetradecanoyl-CoA CAS No. 122364-86-7

3-Oxotetradecanoyl-CoA

Cat. No.: B221184
CAS No.: 122364-86-7
M. Wt: 991.9 g/mol
InChI Key: IQNFBGHLIVBNOU-QSGBVPJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxotetradecanoyl-CoA, also known as 3-ketotetradecanoyl-CoA, is a key metabolic intermediate in the fatty acid elongation cycle . This compound is a 3-oxoacyl-CoA derivative that plays a central role in lipid biosynthesis and degradation pathways across various organisms . In the fatty acid elongation system located in the endoplasmic reticulum, this compound is generated from (S)-3-Hydroxytetradecanoyl-CoA in a reaction catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase . It also serves as a crucial substrate for specialized biosynthetic pathways, such as in mycobacteria, where the enzyme β-ketoacyl-[acyl carrier protein] synthase III (FabH) utilizes acyl-CoA starters like dodecanoyl-CoA with malonyl-ACP to produce 3-oxotetradecanoyl-ACP, linking different fatty acid synthase systems to generate meromycolic acids . With the molecular formula C35H56N7O18P3S and an exact mass of 991.29284 g/mol , this curated compound is essential for researchers studying fatty acid metabolism , mitochondrial beta-oxidation , and the biosynthesis of complex lipids and waxes . Its high purity makes it suitable for in vitro enzymatic assays, metabolic pathway reconstitution, and lipidomics research. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

122364-86-7

Molecular Formula

C35H60N7O18P3S

Molecular Weight

991.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxotetradecanethioate

InChI

InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-22,24,28-30,34,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/t24-,28-,29-,30+,34-/m1/s1

InChI Key

IQNFBGHLIVBNOU-QSGBVPJFSA-N

SMILES

CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Biochemical Pathways and Metabolism

3-Oxotetradecanoyl-CoA is primarily produced during the peroxisomal beta-oxidation of hexadecanoic acid. This compound plays a crucial role as an intermediate in the synthesis of long-chain fatty acids and their derivatives. Understanding its role in metabolic pathways is essential for elucidating lipid metabolism mechanisms.

Table 1: Key Enzymes Involved in the Metabolism of this compound

Enzyme NameFunctionReference
Acyl-CoA oxidaseCatalyzes the formation of 3-oxoacyl-CoA
3-Oxoacyl-CoA thiolaseConverts 3-oxoacyl-CoA to acyl-CoA
Myristoyl-CoA:protein N-myristoyltransferaseTransfers myristate to proteins

Applications in Microbial Biotechnology

Research has demonstrated the utility of this compound in microbial biosynthesis, particularly in engineered strains of Escherichia coli and Pseudomonas aeruginosa. These microorganisms utilize this compound to produce various metabolites, including biofuels and biopolymers.

Case Study: Biofuel Production

In a study involving engineered E. coli, researchers modified metabolic pathways to enhance the production of long-chain alkenes using intermediates like this compound. The results indicated a significant increase in alkene yield, showcasing its potential in sustainable biofuel production .

Metabolic Engineering for Polymer Production

Another promising application of this compound lies in the production of biopolymers such as polyhydroxyalkanoates (PHAs). These biodegradable plastics can be synthesized through microbial fermentation processes that incorporate this compound as a metabolic precursor.

Table 2: Comparison of Biopolymer Production Pathways

Pathway TypeMicroorganismKey IntermediateReference
PHA BiosynthesisCupriavidus necatorThis compound
Bioengineering for HydrocarbonsPseudomonas putidaLong-chain Acyl-CoAs

Insights from Recent Research

Recent studies have highlighted the significance of this compound in understanding cellular responses to environmental stresses, such as metal toxicity. For instance, integrated redox proteomics and metabolomics studies have shown alterations in metabolite profiles, including this compound, under cadmium exposure conditions . Such insights are crucial for developing strategies to mitigate toxic effects on microbial systems.

Comparison with Similar Compounds

Structural Comparison

3-Oxotetradecanoyl-CoA belongs to the 3-oxo-acyl-CoA family, which includes compounds differentiated by acyl chain length, saturation, and metabolic context. Key structural and functional distinctions are summarized below:

Compound Name Molecular Formula Molecular Weight (Da) Chain Length Saturation Key Structural Features
This compound C₃₅H₆₀N₇O₁₈P₃S 991.29 14 Saturated 3-oxo group, CoA moiety, linear chain
3-Keto-5-cis-tetradecenoyl-CoA C₃₅H₅₈N₇O₁₈P₃S 989.27 14 Unsaturated (5-cis double bond) 3-oxo group, CoA moiety, unsaturated chain
3-Oxodecanoyl-CoA C₃₁H₅₂N₇O₁₈P₃S 935.77 10 Saturated 3-oxo group, CoA moiety, shorter chain
3-Oxoadipyl-CoA C₂₈H₄₄N₇O₂₀P₃S 915.63 6 Saturated 3-oxo group, CoA moiety, dicarboxylic acid backbone

Notes:

  • Chain length : Longer chains (e.g., 14C) are processed in mitochondrial β-oxidation, while shorter chains (e.g., 6C in 3-Oxoadipyl-CoA) are involved in specialized pathways like aromatic compound degradation .
  • Unsaturation: Compounds like 3-keto-5-cis-tetradecenoyl-CoA require isomerases or hydratases for further oxidation .
Functional and Pathway Differences
Compound Name Primary Metabolic Role Associated Pathways Key Enzymes Disease Associations
This compound Mitochondrial β-oxidation of long-chain fatty acids Fatty acid elongation, mitochondrial dysfunction Mitochondrial thiolases (e.g., ACAA2) Pre-eclampsia
3-Oxodecanoyl-CoA Peroxisomal β-oxidation Medium-chain fatty acid degradation Peroxisomal thiolases (e.g., SCPx) None reported
3-Oxoadipyl-CoA Degradation of aromatic compounds Phenylacetate catabolism β-ketoadipyl-CoA thiolase (e.g., PaaJ) Microbial metabolism
3-Keto-5-cis-tetradecenoyl-CoA Oxidation of unsaturated fatty acids Mitochondrial β-oxidation Enoyl-CoA hydratases/isomerases None reported

Key Findings :

  • Mitochondrial vs. Peroxisomal Processing : Longer-chain 3-oxo-acyl-CoAs (e.g., 14C) are primarily mitochondrial, while shorter chains (6–10C) are peroxisomal .
  • Enzyme Specificity: Thiolase enzymes exhibit substrate preference based on chain length. For example, mitochondrial thiolases cleave this compound into acetyl-CoA and lauroyl-CoA, whereas peroxisomal thiolases act on shorter derivatives .
Research Findings
  • This compound in Disease: Elevated levels in RUPP rats (FC = 85.27 vs. Sham+ET) correlate with mitochondrial dysfunction, suggesting its role as a biomarker for metabolic stress in pre-eclampsia .
  • Microbial Production: Generated during coal degradation by Streptomyces spp., linking it to biotechnological applications in biofuel production .
  • Unsaturated Derivatives: 3-Keto-5-cis-tetradecenoyl-CoA is a transient intermediate in unsaturated fatty acid oxidation, requiring isomerization for further processing .

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for detecting and quantifying 3-Oxotetradecanoyl-CoA in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for precise quantification due to its sensitivity in separating and identifying acyl-CoA derivatives. Key steps include:

  • Sample Preparation : Rapid quenching of metabolic activity (e.g., using cold methanol) to prevent degradation.
  • Internal Standards : Use of stable isotope-labeled analogs (e.g., deuterated this compound) to correct for extraction efficiency and matrix effects.
  • Chromatographic Conditions : Reverse-phase columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve acyl-CoA species .

Q. How does this compound function in mitochondrial beta-oxidation pathways?

  • Methodological Answer : As an intermediate in long-chain fatty acid oxidation, this compound is cleaved by thiolases to produce acetyl-CoA, which enters the TCA cycle. In pre-eclampsia models (e.g., RUPP rats), elevated levels correlate with mitochondrial dysfunction, suggesting impaired beta-oxidation. Researchers should measure downstream metabolites (e.g., L-palmitoylcarnitine) and use inhibitors like etomoxir to validate pathway activity .

Q. What are critical considerations for sample preparation when analyzing this compound in cellular assays?

  • Methodological Answer :

  • Quenching Time : Immediate freezing in liquid nitrogen to halt enzymatic activity.
  • Extraction Solvents : Acidified organic solvents (e.g., 80% methanol with 0.1% acetic acid) to stabilize labile CoA esters.
  • Storage : Store extracts at -80°C in inert containers to prevent oxidation. Document all steps per ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound levels across different pre-eclampsia models?

  • Methodological Answer :

  • Model Validation : Compare RUPP (reduced uterine perfusion pressure) and Sham surgical controls to isolate placental ischemia effects.
  • Fold Change Analysis : Use thresholds (e.g., FC > 2.0) and statistical rigor (e.g., Benjamini-Hochberg correction for multiple comparisons).
  • Mechanistic Follow-Up : Pair lipidomic data with transcriptomic analysis of beta-oxidation genes (e.g., ACOX1, HADHA) to identify regulatory discrepancies .

Q. What experimental designs are suitable for studying this compound in fatty acid elongation under hypoxic conditions?

  • Methodological Answer :

  • Hypoxia Chambers : Maintain cells/tissues at 1-5% O₂ to mimic pathological states.
  • Isotope Tracing : Use ¹³C-labeled palmitate to track incorporation into this compound and elongation products.
  • Enzyme Inhibition : Apply siRNA targeting elongases (e.g., ELOVL6) to dissect substrate specificity. Validate findings with mitochondrial respiration assays (Seahorse Analyzer) .

Q. How should multi-omics data be integrated to study this compound regulatory networks?

  • Methodological Answer :

  • Data Layers : Combine lipidomics (levels of acyl-CoA species), transcriptomics (gene expression of oxidases/reductases), and metabolomics (TCA cycle intermediates).
  • Pathway Enrichment Tools : Use platforms like MetaboAnalyst or KEGG Mapper to identify overrepresented pathways.
  • Validation : CRISPR-Cas9 knockout of candidate genes (e.g., HMGCS2) to confirm functional links .

Q. What strategies validate interactions between this compound and enzymes like very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330)?

  • Methodological Answer :

  • Enzyme Assays : Purify recombinant EC 1.1.1.330 and measure NADPH consumption spectrophotometrically (340 nm) in the presence of this compound.
  • Inhibitor Studies : Test specificity using substrate analogs (e.g., 3-oxohexadecanoyl-CoA).
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve binding conformations .

Data Contradiction and Quality Assurance

Q. How should variability in this compound measurements across laboratories be addressed?

  • Methodological Answer :

  • Inter-Lab Calibration : Share reference samples (e.g., NIST-certified acyl-CoA mixtures) to standardize protocols.
  • QC Metrics : Predefine acceptance criteria (e.g., coefficient of variation <15% for technical replicates).
  • Peer Review : Conduct blinded reanalysis of raw data to identify systematic biases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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